molecular formula C10H21N B3225478 2-tert-butyl-N-methylcyclopentan-1-amine CAS No. 1249204-04-3

2-tert-butyl-N-methylcyclopentan-1-amine

Cat. No.: B3225478
CAS No.: 1249204-04-3
M. Wt: 155.28
InChI Key: JLRGFRIGTQDSHN-UHFFFAOYSA-N
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Description

2-tert-butyl-N-methylcyclopentan-1-amine is an organic compound with the molecular formula C10H21N It is a cyclopentane derivative with a tert-butyl group and a methylamine group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-methylcyclopentan-1-amine typically involves the alkylation of cyclopentanone followed by reductive amination. One common method includes the following steps:

    Alkylation: Cyclopentanone is reacted with tert-butyl bromide in the presence of a strong base such as sodium hydride to form 2-tert-butylcyclopentanone.

    Reductive Amination: The 2-tert-butylcyclopentanone is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-methylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced with other alkyl or aryl groups using appropriate alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkylating agents such as methyl iodide, ethyl bromide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Alkyl or aryl-substituted amines

Scientific Research Applications

2-tert-butyl-N-methylcyclopentan-1-amine has various applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The methylamine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butylcyclopentan-1-amine: Lacks the methyl group on the amine, which may affect its reactivity and binding properties.

    N-methylcyclopentan-1-amine: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    Cyclopentan-1-amine: The simplest form without any substituents, used as a reference compound for comparison.

Uniqueness

2-tert-butyl-N-methylcyclopentan-1-amine is unique due to the presence of both the tert-butyl and methylamine groups, which confer distinct steric and electronic characteristics. These features make it a valuable compound for studying structure-activity relationships and for use in various synthetic and research applications.

Properties

IUPAC Name

2-tert-butyl-N-methylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,3)8-6-5-7-9(8)11-4/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRGFRIGTQDSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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